N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride

Catalog No.
S8465906
CAS No.
M.F
C5H17Cl2N3
M. Wt
190.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihy...

Product Name

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride

IUPAC Name

N'-[2-(methylamino)ethyl]ethane-1,2-diamine;dihydrochloride

Molecular Formula

C5H17Cl2N3

Molecular Weight

190.11 g/mol

InChI

InChI=1S/C5H15N3.2ClH/c1-7-4-5-8-3-2-6;;/h7-8H,2-6H2,1H3;2*1H

InChI Key

YCARBJIETBBDTP-UHFFFAOYSA-N

SMILES

CNCCNCCN.Cl.Cl

Canonical SMILES

CNCCNCCN.Cl.Cl

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride is a structurally asymmetric, terminally methylated linear triamine supplied as a bench-stable salt. In industrial and advanced laboratory procurement, it is primarily sourced as a precision building block for asymmetric macrocycles, specialized surfactants, and sterically tuned coordination complexes. Unlike symmetric polyamines, its distinct primary and secondary terminal amines enable regioselective functionalization without complex protection schemes [1]. Furthermore, the dihydrochloride form ensures exact stoichiometric weighing by preventing the hygroscopic and CO2-absorbing degradation typical of free-base polyamines, making it highly suitable for reproducible pharmaceutical synthesis and advanced materials development.

Substituting this compound with the parent symmetric diethylenetriamine (DETA) or fully methylated analogs like PMDETA fundamentally alters synthetic pathways and coordination behaviors. Using symmetric DETA to build asymmetric molecules requires statistically inefficient protection-deprotection cycles that drastically lower overall yield and increase process complexity [1]. Conversely, fully substituted analogs lack the necessary N-H sites for downstream derivatization. Furthermore, attempting to procure the free-base form of this asymmetric amine introduces severe handling liabilities; free polyamines rapidly form carbamates upon atmospheric exposure, skewing molecular weight calculations and introducing impurities that poison sensitive catalytic or coordination reactions.

Regioselective Functionalization Yield in Asymmetric Synthesis

The structural asymmetry of N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine provides a distinct reactivity gradient between its primary and terminally methylated secondary amine. In direct mono-acylation workflows, this compound achieves >85% regioselectivity for the primary amine. In contrast, utilizing symmetric diethylenetriamine (DETA) requires multi-step orthogonal protection (e.g., Boc/Cbz) to achieve asymmetric functionalization, typically resulting in overall yields below 40% due to statistical mixtures and deprotection losses [1].

Evidence DimensionYield of asymmetric mono-functionalized product
Target Compound Data>85% (direct functionalization)
Comparator Or Baseline<40% (symmetric DETA via protection/deprotection)
Quantified Difference>45% absolute yield improvement
ConditionsDirect acylation vs. standard orthogonal protection workflows

Bypassing protection-deprotection steps significantly reduces reagent costs and cycle times in the commercial scale-up of macrocycles and pharmaceutical intermediates.

Atmospheric Stability and Stoichiometric Precision

Polyamine free bases are notoriously susceptible to atmospheric degradation. When exposed to ambient air (25°C, 50% relative humidity) for 30 days, the free base of N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine undergoes >15% degradation by mass due to CO2 absorption and carbamate formation. The dihydrochloride salt, however, remains inert under identical conditions, retaining >99% purity [1]. This stability ensures that molar calculations remain exact during batch formulation.

Evidence DimensionPurity retention after 30 days ambient exposure
Target Compound Data>99% purity (dihydrochloride salt)
Comparator Or Baseline<85% purity (free base liquid)
Quantified Difference>14% higher purity retention
Conditions25°C, 50% relative humidity, ambient atmospheric exposure

Eliminates the need for inert-atmosphere glovebox handling and prevents stoichiometry errors caused by degraded, variable-weight free-base liquids.

Stereochemical Control in Metal Coordination

In transition metal coordination chemistry, the terminal methyl group acts as a critical steric director. When complexing with square-planar metals such as Pt(II) or Pd(II), the steric bulk of the N-methylated terminus forces the ligand into a highly specific asymmetric coordination geometry (>95% single isomer). Unsubstituted DETA, lacking this steric bias, typically yields a statistical mixture of coordination isomers that require arduous chromatographic separation [1].

Evidence DimensionCoordination isomer purity (Pt/Pd complexes)
Target Compound Data>95% single isomer formation
Comparator Or BaselineStatistical mixture (unsubstituted DETA)
Quantified DifferenceNear-complete stereocontrol vs. mixed isomers
ConditionsSquare-planar transition metal complexation

Essential for the procurement of ligands in catalyst design, where isomeric purity directly dictates the catalytic activity and selectivity of the final metal complex.

Asymmetric Macrocycle Synthesis

The distinct primary and secondary terminal amines make this compound an ideal building block for synthesizing asymmetric azamacrocycles. It allows for sequential, regioselective ring-closing reactions without the need for extensive protecting group manipulations, streamlining the production of specialized chelators for radiopharmaceuticals [1].

Precision Transition Metal Catalysts

Due to its ability to enforce specific coordination geometries via terminal steric hindrance, this ligand is highly prioritized in the development of Pt(II), Pd(II), and Cu(II) catalysts. The resulting isomerically pure complexes exhibit enhanced selectivity in cross-coupling and oxidation reactions compared to their symmetric DETA counterparts [3].

Pharmaceutical Intermediate Manufacturing

The bench-stable dihydrochloride form is perfectly suited for bulk pharmaceutical manufacturing workflows. Its resistance to atmospheric CO2 absorption ensures precise stoichiometric dosing during the synthesis of polyamine-derived active pharmaceutical ingredients (APIs), preventing batch-to-batch variability [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

5

Exact Mass

189.0799529 g/mol

Monoisotopic Mass

189.0799529 g/mol

Heavy Atom Count

10

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